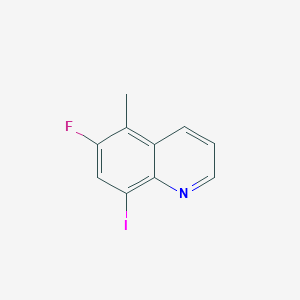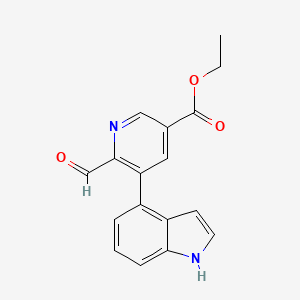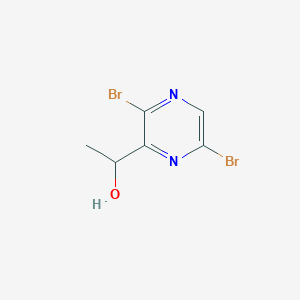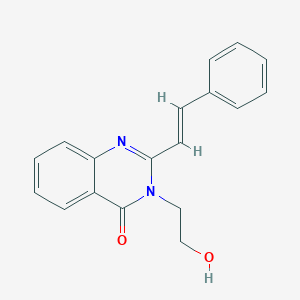
(6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid is a chemical compound known for its diverse biological activities. It is a derivative of benzopyran, a class of organic compounds that are widely studied for their potential therapeutic properties. This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups that contribute to its reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of (6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a phenylacetic acid derivative with a suitable benzopyran precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to scale up the synthesis while maintaining product quality .
Analyse Chemischer Reaktionen
(6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or reduced benzopyran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or acetic acid moieties are replaced by other substituents. Common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Wissenschaftliche Forschungsanwendungen
(6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has shown that this compound may have therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of (6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation. Additionally, it can scavenge free radicals and protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
(6-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetic acid can be compared with other similar compounds, such as:
Baicalin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Wogonoside: Another flavonoid known for its anticancer and anti-inflammatory activities.
Quercetin: A well-known flavonoid with a wide range of biological activities, including antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a distinct profile of biological activities .
Eigenschaften
CAS-Nummer |
87626-95-7 |
|---|---|
Molekularformel |
C17H12O5 |
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
2-(6-hydroxy-4-oxo-2-phenylchromen-8-yl)acetic acid |
InChI |
InChI=1S/C17H12O5/c18-12-6-11(7-16(20)21)17-13(8-12)14(19)9-15(22-17)10-4-2-1-3-5-10/h1-6,8-9,18H,7H2,(H,20,21) |
InChI-Schlüssel |
VHWYYNKXRCMIHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC(=CC(=C3O2)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate](/img/structure/B11839010.png)











![2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11839083.png)

